molecular formula C23H30N2O2 B028855 N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide CAS No. 61086-12-2

N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide

Cat. No. B028855
CAS RN: 61086-12-2
M. Wt: 366.5 g/mol
InChI Key: RIGNIZMZYKGGHY-UHFFFAOYSA-N
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Description

“N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide” is a fentanyl analog . Fentanyl analogs are synthetic opioids that have emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .


Synthesis Analysis

The synthesis of fentanyl analogs like “N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide” can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Molecular Structure Analysis

The molecular structure of “N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide” is similar to other fentanyl analogs. It features a piperidine ring, which is a common structure in many pharmaceuticals .


Chemical Reactions Analysis

The metabolism of fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Safety And Hazards

Fentanyl analogs have high potential for producing addiction and severe adverse effects including coma and death . They are responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in recent years .

Future Directions

The increasing prevalence of fentanyl analogs on the drug market presents a significant challenge for public health and law enforcement agencies. Future research should focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, which are important synthetic fragments for designing drugs . Additionally, more research is needed to understand the metabolic pathways of new fentanyl analogs .

properties

IUPAC Name

N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNIZMZYKGGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209962
Record name N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide

CAS RN

61086-12-2
Record name N-[4-(Methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61086-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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